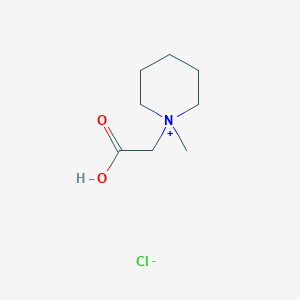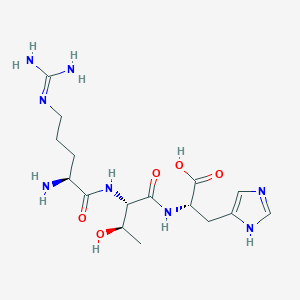
Arg-Thr-His
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginine-Threonine-Histidine: is a tripeptide composed of the amino acids arginine, threonine, and histidine. This compound is of significant interest due to its potential biological activities and its role in various biochemical processes. The sequence of these amino acids allows for unique interactions with metal ions and other biomolecules, making it a valuable subject of study in fields such as biochemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of arginine-threonine-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (histidine) to the resin, followed by the stepwise addition of threonine and arginine. Each amino acid is protected by specific protecting groups to prevent unwanted side reactions. The coupling reactions are facilitated by activating agents such as carbodiimides (e.g., diisopropylcarbodiimide) and additives like hydroxybenzotriazole to enhance the efficiency of the coupling .
Industrial Production Methods: In an industrial setting, the production of arginine-threonine-histidine can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Arginine-threonine-histidine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine sulfoxide or histidine sulfone.
Reduction: The peptide can be reduced using reducing agents like dithiothreitol to break disulfide bonds if present.
Substitution: The amino groups of arginine and histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products:
Oxidation: Histidine sulfoxide, histidine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Alkylated derivatives of arginine and histidine
Applications De Recherche Scientifique
Chemistry: Arginine-threonine-histidine is used in the study of metal-binding motifs in peptides. Its ability to coordinate with metal ions like nickel and copper makes it a valuable model for understanding metalloprotein interactions .
Biology: In biological research, this tripeptide is used to investigate protein-protein interactions and enzyme mechanisms. It serves as a model for studying the role of metal ions in enzymatic catalysis and protein folding .
Medicine: Arginine-threonine-histidine has potential therapeutic applications due to its antioxidant properties. It can scavenge free radicals and reduce oxidative stress, making it a candidate for developing antioxidant therapies .
Industry: In the industrial sector, this tripeptide is used in the development of bioactive materials and coatings. Its metal-binding properties are exploited to create materials with enhanced stability and functionality .
Mécanisme D'action
The mechanism of action of arginine-threonine-histidine involves its ability to bind metal ions through the imidazole ring of histidine and the guanidinium group of arginine. This binding can stabilize metal ions in specific oxidation states, facilitating redox reactions and catalytic processes. The peptide can also interact with cellular proteins and enzymes, modulating their activity and stability. The molecular targets include metal-dependent enzymes and proteins involved in oxidative stress responses .
Comparaison Avec Des Composés Similaires
Arginine-Glycine-Histidine: Another tripeptide with similar metal-binding properties but different biological activities.
Threonine-Histidine-Arginine: A sequence variant with altered binding affinities and reactivity.
Histidine-Arginine-Threonine: Another sequence variant with distinct structural and functional properties
Uniqueness: Arginine-threonine-histidine is unique due to its specific sequence, which allows for distinct interactions with metal ions and biomolecules. The presence of threonine provides additional hydrogen-bonding capabilities, enhancing the stability and specificity of its interactions .
Propriétés
Numéro CAS |
193607-39-5 |
|---|---|
Formule moléculaire |
C16H28N8O5 |
Poids moléculaire |
412.44 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C16H28N8O5/c1-8(25)12(24-13(26)10(17)3-2-4-21-16(18)19)14(27)23-11(15(28)29)5-9-6-20-7-22-9/h6-8,10-12,25H,2-5,17H2,1H3,(H,20,22)(H,23,27)(H,24,26)(H,28,29)(H4,18,19,21)/t8-,10+,11+,12+/m1/s1 |
Clé InChI |
KSHJMDSNSKDJPU-QTKMDUPCSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
SMILES canonique |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


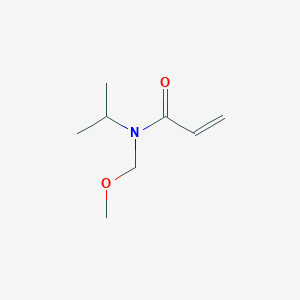
![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)
![2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester](/img/structure/B12570858.png)
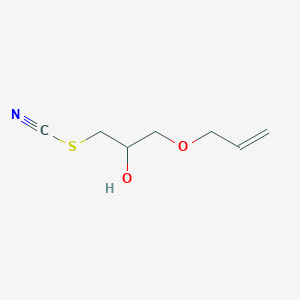
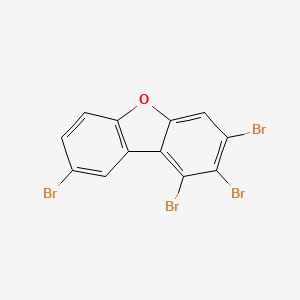
![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)
![5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine](/img/structure/B12570883.png)

![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
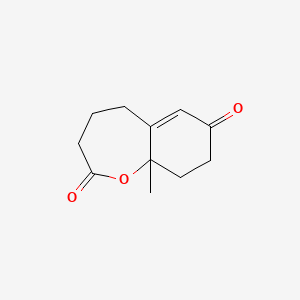
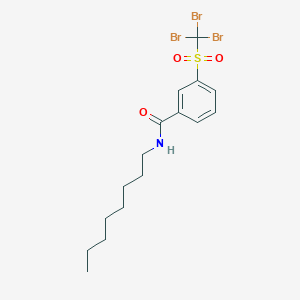
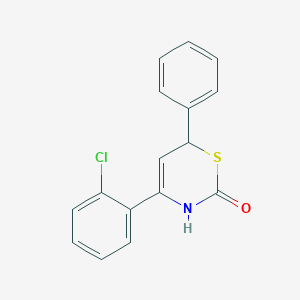
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
